4-(chloromethyl)-1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole

Description

4-(Chloromethyl)-1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole is a triazole derivative characterized by a chloromethyl (-CH2Cl) group at position 4 and a 3-fluoro-4-methoxyphenyl substituent at position 1 of the triazole ring. Triazoles are heterocyclic compounds widely studied for their pharmacological properties, including antimicrobial, antifungal, and enzyme-inhibitory activities . While direct studies on this compound are absent in the provided evidence, its structural analogs highlight the importance of substituent variation in modulating physicochemical and therapeutic properties.

Properties

IUPAC Name |

4-(chloromethyl)-1-(3-fluoro-4-methoxyphenyl)triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClFN3O/c1-16-10-3-2-8(4-9(10)12)15-6-7(5-11)13-14-15/h2-4,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXEOXCGVCXPWNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C=C(N=N2)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClFN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Chloromethyl)-1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole is a member of the triazole family, which has garnered attention due to its diverse biological activities. This compound, with the CAS number 1250819-39-6, has been studied for its potential applications in medicinal chemistry, particularly in antibacterial, antifungal, and anticancer therapies.

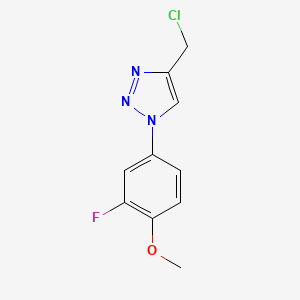

Chemical Structure

The structural formula of 4-(chloromethyl)-1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole is represented as follows:

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. A study evaluating various triazole compounds showed that those with halogen substitutions (such as chlorine) often enhance antibacterial efficacy. Specifically, compounds similar to 4-(chloromethyl)-1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole demonstrated effective inhibition against a range of bacteria including E. coli and S. aureus, with MIC values reported between 0.12 to 1.95 µg/mL for structurally related triazoles .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Triazole A | E. coli | 0.12 |

| Triazole B | S. aureus | 0.25 |

| 4-(Chloromethyl)-... | B. subtilis | TBD |

Antifungal Activity

The antifungal potential of triazoles is well-documented. The presence of the 1,2,3-triazole ring structure is crucial for their fungicidal activity. Research highlights that derivatives of triazoles can inhibit fungal growth effectively, making them valuable in treating infections caused by resistant fungal strains . The structure-activity relationship (SAR) studies suggest that modifications in the side chains can significantly influence antifungal potency.

Anticancer Activity

Recent investigations into the anticancer properties of triazole derivatives have shown promising results. A study focused on a related triazole compound indicated cytotoxic effects against melanoma cells, suggesting that similar compounds may also exhibit anti-proliferative properties against various cancer cell lines . The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Case Studies

- Antibacterial Evaluation : A series of experiments were conducted where various triazole derivatives were synthesized and screened against multiple bacterial strains. The results indicated that compounds with specific substitutions at the phenyl ring exhibited enhanced antibacterial activity compared to their unsubstituted counterparts.

- Antifungal Screening : In vitro assays demonstrated that certain triazole derivatives showed potent antifungal activity against Candida species with MIC values comparable to established antifungal agents.

- Cytotoxicity Assay : In a study examining the effects on melanoma cells, compounds similar to 4-(chloromethyl)-... were tested for their ability to inhibit cell growth and induce apoptosis. The results revealed significant cytotoxicity at low concentrations.

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives are recognized for their significant antimicrobial properties. Research indicates that 4-(chloromethyl)-1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole exhibits notable activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound against selected bacteria are summarized in the table below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest potential applications in developing new antibiotics or antimicrobial agents to combat resistant strains of bacteria.

Anti-inflammatory Properties

The compound has shown promise in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies indicate that it could reduce TNF-α levels by approximately 44% to 60% at optimal concentrations. This suggests its potential use in treating inflammatory diseases .

Antiproliferative Effects

The antiproliferative activity of 4-(chloromethyl)-1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole has been evaluated in various cancer cell lines. Studies have demonstrated that it can induce cell cycle arrest and apoptosis in human cancer cells at concentrations ranging from 25 to 100 µg/mL. This positions it as a candidate for further development as an anticancer agent .

Case Studies

Several case studies highlight the efficacy of triazole derivatives, including this compound:

- Antimicrobial Efficacy : A study demonstrated that triazole derivatives showed promising results against resistant bacterial strains, emphasizing their potential in treating infections where traditional antibiotics fail.

- Fluorinated Triazoles in Cancer Therapy : Research indicated that fluorinated triazoles could inhibit the growth of multiple cancer types. The incorporation of trifluoromethyl groups significantly enhanced their lipophilicity and cytotoxic potential against MCF-7 cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Variations

- Chloromethyl (-CH2Cl) vs. Carboxylic Acid (-COOH) :

The chloromethyl group in the target compound offers a reactive site for further derivatization (e.g., nucleophilic substitution), whereas carboxylic acid-containing analogs (e.g., ) prioritize ionic interactions in biological systems . - Diethoxymethyl vs. Chloromethyl :

1-(3-chloro-4-fluorophenyl)-4-(diethoxymethyl)-1H-1,2,3-triazole () features a bulky diethoxymethyl group, which may reduce steric hindrance compared to the compact chloromethyl group, altering binding site accessibility .

Structural and Crystallographic Comparisons

- Isostructural Halogen Derivatives :

Compounds 4 (Cl-substituted) and 5 (Br-substituted) in –3 are isostructural but exhibit divergent crystal packing due to halogen size differences. The smaller Cl atom in compound 4 allows tighter molecular packing, whereas Br in 5 introduces subtle structural adjustments . This suggests that the target compound’s 3-fluoro-4-methoxyphenyl group may similarly influence crystal lattice dynamics.

Data Tables: Key Comparisons

Research Findings and Implications

- Synthetic Routes : The target compound is likely synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for regioselective 1,4-substituted triazoles .

- Therapeutic Potential: Analogous compounds (e.g., ) show antimicrobial activity, suggesting the target compound’s halogen and methoxy substituents may confer similar properties .

- Physicochemical Properties : The chloromethyl group may enhance lipophilicity, while the 4-methoxy group balances solubility, a critical factor in drug design .

Preparation Methods

Synthesis of Key Intermediates

Preparation of the Aryl Azide Intermediate:

The 3-fluoro-4-methoxyphenyl moiety is introduced via an aryl azide derivative. This is typically synthesized by converting the corresponding aniline or phenol derivative into an azide through diazotization followed by azide substitution or via nucleophilic substitution of a suitable leaving group by sodium azide.Preparation of the Chloromethyl Alkyne or Equivalent:

The chloromethyl group at the 4-position of the triazole ring is introduced by using an alkyne bearing a chloromethyl substituent or by post-cycloaddition functionalization. For example, propargyl chlorides or related halomethyl alkynes serve as alkyne partners in the CuAAC reaction.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition

The aryl azide (3-fluoro-4-methoxyphenyl azide) is reacted with chloromethyl-substituted terminal alkyne in the presence of CuI catalyst and a base such as triethylamine in acetonitrile at room temperature. The reaction typically completes within 3 hours, yielding the 1,4-disubstituted triazole with the chloromethyl group at the 4-position and the aryl substituent at the 1-position.

This method provides high regioselectivity and yields typically in the range of 70-85% depending on substrate purity and reaction conditions.

Post-Synthetic Functionalization (If Needed)

- In some protocols, the chloromethyl group can be introduced after triazole formation by chloromethylation of a methyl group at the 4-position using reagents such as formaldehyde and hydrochloric acid or chloromethyl methyl ether under controlled conditions.

Reaction Conditions and Optimization

| Step | Reagents/Catalysts | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Aryl Azide Formation | Sodium azide, diazotization reagents | DMF, water | 0-25 °C | 1-2 hours | 75-90 | Careful control to avoid azide explosion |

| CuAAC Cycloaddition | CuI, triethylamine | Acetonitrile | Room temperature | 3 hours | 70-85 | High regioselectivity for 1,4-substitution |

| Post-chloromethylation (optional) | Formaldehyde, HCl or chloromethyl methyl ether | DCM or suitable solvent | 0-25 °C | 2-4 hours | 60-75 | Requires careful handling of chloromethylating agents |

Research Findings and Mechanistic Insights

Mechanism: The CuAAC reaction proceeds via the formation of a copper-acetylide intermediate, which reacts with the azide to form a metallacycle that rearranges to the triazole ring. The presence of electron-donating groups on the aryl azide (such as methoxy) facilitates the reaction by stabilizing intermediates.

Regioselectivity: The copper catalyst ensures exclusive formation of the 1,4-disubstituted triazole, which is critical for the desired substitution pattern in 4-(chloromethyl)-1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole.

Solvent Effects: Polar aprotic solvents like acetonitrile or mixed aqueous-organic solvents improve reaction rates and yields. Triethylamine acts both as a base and ligand to stabilize copper species.

Alternative Methods: One-pot strategies combining azide formation and cycloaddition have been reported to streamline synthesis, though they require careful optimization of conditions to avoid side reactions.

Summary Table of Preparation Route

| Stage | Description | Key Reagents/Catalysts | Conditions | Yield Range (%) |

|---|---|---|---|---|

| Aryl Azide Synthesis | Conversion of aryl amine/phenol to azide | NaN3, diazotization agents | 0-25 °C, aqueous or DMF | 75-90 |

| CuAAC Cycloaddition | Azide + chloromethyl alkyne to triazole | CuI, Et3N | RT, MeCN, 3 h | 70-85 |

| Optional Chloromethylation | Introduction of chloromethyl post-cycloaddition | Formaldehyde + HCl or ClCH2OMe | 0-25 °C, 2-4 h | 60-75 |

Q & A

Q. What is the optimal synthetic route for preparing 4-(chloromethyl)-1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole, and how is regioselectivity controlled?

The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) . The azide precursor (3-fluoro-4-methoxyphenyl azide) reacts with propargyl chloride under Cu(I) catalysis (e.g., CuI, 10 mol%) in DMF/H₂O (3:1) at 50°C for 12 hours. Regioselectivity for the 1,4-isomer is ensured by Cu(I)'s π-coordination, directing the alkyne and azide alignment. Purification via silica gel chromatography (CH₂Cl₂/MeOH gradient, 95:5 to 90:10) yields 65–75% product. Alternative Ag-Zn catalysts require longer reaction times (12–24 hours) and lower yields (30–50%) .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

- 1H/13C NMR : The triazole proton appears as a singlet (δ 8.1–8.3 ppm). Chloromethyl (-CH₂Cl) protons resonate as a triplet (δ 4.5–4.7 ppm). Aromatic protons from the 3-fluoro-4-methoxyphenyl group show splitting at δ 6.8–7.2 ppm.

- HRMS : Exact mass verification (e.g., [M+H]+ calculated: 257.0365; observed: 257.0368).

- X-ray crystallography : SHELX software refines bond angles and dihedral angles (e.g., C–H···F/N interactions stabilize the crystal lattice). Weak hydrogen bonds (2.5–3.0 Å) are critical for structural stability .

Q. What impurities are common during synthesis, and how are they resolved?

Impurities include unreacted azides, alkynes, and regioisomers (e.g., 1,5-disubstituted triazole). Silica gel chromatography (CH₂Cl₂/MeOH gradients) separates the target compound (Rf ~0.4). Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves persistent regioisomers. Purity (>95%) is confirmed via TLC (UV detection) and HPLC .

Q. How do electron-withdrawing substituents (e.g., -F, -Cl) influence the compound’s stability?

The 3-fluoro and 4-methoxy groups enhance stability by reducing electron density on the triazole ring, minimizing oxidative degradation. Chloromethyl groups increase reactivity for further functionalization (e.g., nucleophilic substitution). Stability under acidic/basic conditions should be tested via accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 24 hours) .

Q. What reaction conditions optimize yield in CuAAC for halogen-substituted triazoles?

Key parameters:

- Catalyst loading : 10 mol% CuI.

- Solvent : Polar aprotic solvents (DMF, THF) with 20% H₂O to enhance solubility.

- Temperature : 50–60°C balances reaction rate and side-product formation.

- Purification : Gradient elution (CH₂Cl₂/MeOH) avoids co-elution of polar byproducts .

Advanced Research Questions

Q. How do catalytic systems (Cu vs. Ag-Zn) compare in regioselectivity and efficiency for 1,4-triazole synthesis?

- Cu(I) : Standard for 1,4-selectivity with high yields (70–85%) and fast kinetics (2–6 hours). Cu’s π-coordination directs alkyne-azide alignment.

- Ag-Zn nanoheterostructures : Alternative for 1,4-selectivity but require higher temperatures (80°C) and longer times (12–24 hours). Lower yields (30–50%) but reduced metal contamination risks in biological applications. Validate regiochemistry via NOESY or X-ray .

Q. What strategies leverage hydrogen bonding for crystal engineering of this compound?

Weak hydrogen bonds (C–H···F, C–H···N) stabilize the crystal lattice. Design co-crystals with complementary hydrogen-bond donors/acceptors (e.g., carboxylic acids) to modulate packing. SHELX refinement identifies bond distances (2.5–3.0 Å) and angles critical for lattice stability .

Q. How can bioactivity be evaluated for anticancer potential?

- In vitro assays : Cytotoxicity against MCF-7 cells using MTT/resazurin assays (IC50 determination via dose-response curves, 0.1–100 μM).

- SAR studies : Compare with analogues (e.g., compound 5b, IC50 = 4.78 μM against MCF-7 ).

- Target identification : Molecular docking (AutoDock Vina) against pJNK or tubulin, validated via Western blotting for protein expression changes .

Q. How does kinetic vs. thermodynamic control affect regiochemical outcomes?

Q. What computational methods predict regioselectivity and electronic properties?

DFT calculations (e.g., Gaussian 16) model transition states to predict regiochemistry. HOMO-LUMO analysis evaluates electron density distribution, explaining substituent effects on reactivity. Compare computed NMR shifts (GIAO method) with experimental data to validate models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.